

Comprehensive Application Notes and Protocols for Batabulin Sodium Working Solution Preparation

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Compound Focus: Batabulin Sodium

CAS No.: 195533-98-3

Cat. No.: S548456

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Introduction to Batabulin Sodium

Batabulin sodium (Synonyms: T138067 sodium) is a **potent antitumor agent** that belongs to the class of pentafluorophenylsulfonamide compounds. This small molecule therapeutic agent exerts its **antiproliferative effects** through a unique mechanism involving covalent binding to β -tubulin isotypes, leading to disruption of microtubule polymerization. **Batabulin sodium** has demonstrated **significant efficacy** in various in vitro and in vivo cancer models, particularly against malignant gliomas and drug-sensitive CCRF-CEM tumors. The compound is characterized by its **selective binding** to a conserved cysteine residue (Cys-239) present in β 1, β 2, β 3, and β 4 tubulin isotypes, resulting in collapse of the cytoskeleton, cell-cycle arrest at G2/M boundary, and ultimately induction of apoptotic cell death. This document provides comprehensive application notes and detailed protocols for preparing **Batabulin sodium** working solutions to ensure optimal performance in experimental settings.

Chemical Properties and Basic Information

Batabulin sodium (CAS No.: 195533-98-3) has a **molecular formula** of $C_{13}H_6F_6NNaO_3S$ and a **molecular weight** of 393.24 g/mol. The compound appears as an **off-white to light yellow** solid and is

supplied as a soluble sodium salt form to enhance its bioavailability and handling properties. **Batabulin sodium** is classified as a **synthetic pentafluorophenylsulfonamide** with potential antineoplastic activity, developed initially by Amgen, Inc. [1] [2]

Table 1: Fundamental Chemical Properties of **Batabulin Sodium**

Property	Specification
CAS Number	195533-98-3
Molecular Formula	C~13~H~6~F~6~N~NaO~3~S
Molecular Weight	393.24 g/mol
Appearance	Off-white to light yellow solid
Chemical Name	2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide sodium salt
Storage Conditions	-20°C (powder), -80°C (solution); sealed container, protected from moisture

Mechanism of Action

Batabulin sodium exerts its **antitumor effects** through a uniquely targeted mechanism involving direct covalent modification of tubulin subunits. The compound binds **selectively and irreversibly** to a conserved cysteine residue (Cys-239) present in β 1, β 2, β 3, and β 4 tubulin isotypes. This specific interaction **disrupts normal microtubule polymerization** dynamics, leading to collapse of the cellular cytoskeleton. Subsequently, treated cells undergo **cell-cycle arrest** at the G2/M boundary, experience increases in chromosomal ploidy, and ultimately undergo apoptotic cell death. This mechanism distinguishes **Batabulin sodium** from other tubulin-targeting agents like taxanes or vinca alkaloids that target different tubulin domains or act through non-covalent interactions [1] [2].

Solution Preparation Protocols

Stock Solution Preparation

Primary Stock Solution (10 mM concentration):

- **Equipment and Reagents:** **Batabulin sodium** powder, anhydrous DMSO (High Purity Grade), analytical balance, sterile glass vials, volumetric pipettes, sonication bath.
- **Weighing:** Accurately weigh 3.93 mg of **Batabulin sodium** powder using an analytical balance for a 1 mL stock solution.
- **Dissolution:** Transfer the weighed powder to a sterile glass vial and add 1 mL of anhydrous DMSO to achieve a 10 mM concentration.
- **Solubilization:** Sonicate the mixture for 5-10 minutes at room temperature until completely dissolved. The solution should appear clear without visible particulates.
- **Aliquoting:** Dispense the stock solution into small, single-use aliquots (e.g., 50-100 μ L) to minimize freeze-thaw cycles.
- **Storage:** Store aliquots at -80°C for long-term storage (6 months) or at -20°C for short-term use (1 month). Ensure containers are tightly sealed and protected from light and moisture [1] [3].

Alternative Solvent Systems: For experiments requiring reduced DMSO concentrations, **Batabulin sodium** can be initially dissolved in a minimal volume of DMSO (not exceeding 5% final concentration) followed by dilution with appropriate aqueous buffers. The compound has demonstrated **compatibility with hydrogel-based** delivery systems for sustained release formulations, which can extend plasma residence time in animal models [2].

Table 2: **Batabulin Sodium** Solution Preparation Guide

Solution Type	Concentration	Storage Conditions	Stability Duration	Recommended Uses
Primary Stock	10 mM in DMSO	-80°C , sealed container	6 months	Long-term storage, multiple experiments
Working Stock	1 mM in DMSO	-20°C , sealed container	1 month	Medium-term use, frequent experiments
Cell Culture Working Solution	1-100 μ M in culture medium	4°C	24 hours	Immediate in vitro applications

Solution Type	Concentration	Storage Conditions	Stability Duration	Recommended Uses
In Vivo Formulation	1-5 mg/mL in saline	Room temperature	4 hours	Animal studies, acute toxicity models

Working Solution Preparation for Cell-Based Assays

Serial Dilution Method:

- **Intermediate Dilution:** Prepare a 1 mM intermediate solution by diluting 10 μ L of 10 mM stock with 90 μ L of anhydrous DMSO.
- **Working Solutions:** Further dilute the intermediate solution in appropriate cell culture medium to achieve final concentrations typically ranging from 30 nM to 300 nM for cell-based assays.
- **Controls:** Always include vehicle controls containing equivalent DMSO concentrations (not exceeding 0.1-0.5% v/v) to account for solvent effects.
- **Quality Assessment:** Visually inspect solutions for precipitation or turbidity before use. For critical applications, confirm stability via HPLC if available [1].

In Vitro Application Protocols

Cell Culture Treatment Protocol

Materials Required:

- Cell lines (e.g., MCF7 breast cancer cells, CCRF-CEM leukemic cells)
- **Batabulin sodium** working solutions (30 nM, 100 nM, 300 nM in culture medium)
- Complete cell culture medium
- Tissue culture plates (6-well, 12-well, or 96-well format depending on assay)
- Standard cell culture equipment (CO₂ incubator, biosafety cabinet, centrifuge)

Procedure:

- **Cell Seeding:** Seed cells at appropriate density (e.g., 5×10^4 cells/mL for MCF7) in complete growth medium and allow to adhere overnight.

- **Treatment Application:** Replace medium with fresh medium containing **Batabulin sodium** at desired concentrations (30-300 nM).
- **Incubation:** Incubate cells for specified duration (typically 24-48 hours) at 37°C in a 5% CO₂-humidified atmosphere.
- **Assessment:** Process cells for downstream analyses including cell cycle analysis, apoptosis assays, and morphological examination [1].

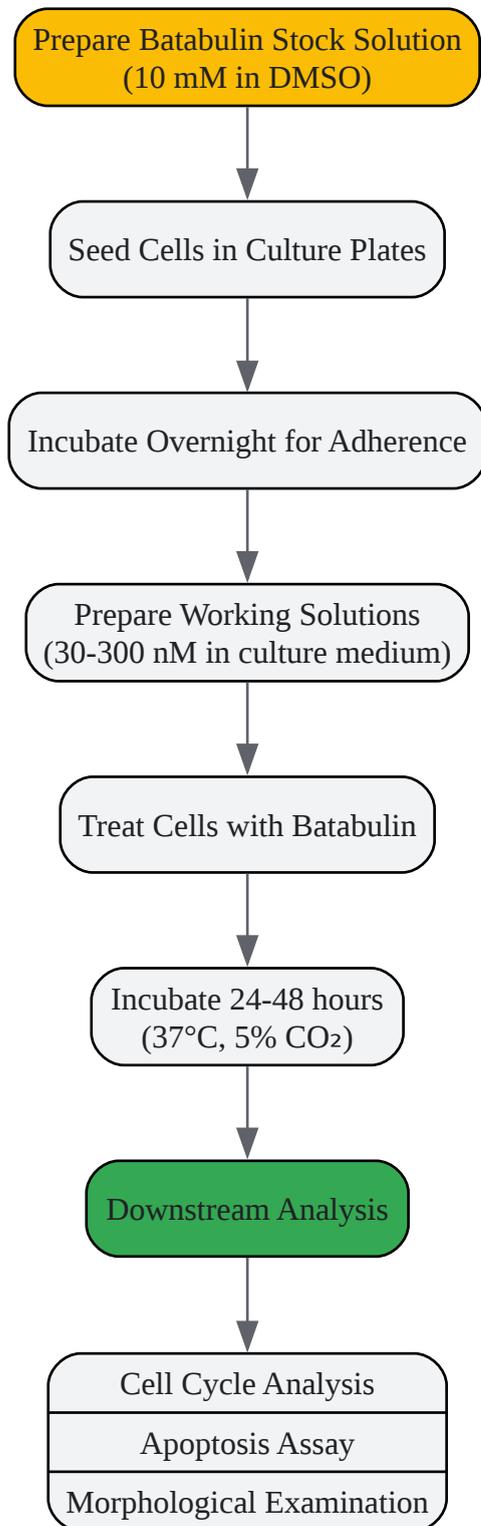
Assessment of Antiproliferative Effects

Cell Cycle Analysis:

- **Harvesting:** Collect treated cells by trypsinization at 24 hours post-treatment.
- **Fixation:** Fix cells in 70% ethanol at -20°C for at least 2 hours.
- **Staining:** Resuspend fixed cells in propidium iodide staining solution (containing RNase A) and incubate for 30 minutes at 37°C.
- **Analysis:** Analyze DNA content by flow cytometry. **Batabulin sodium** treatment typically shows approximately 25-30% tetraploid (4n) DNA content, indicating arrest at G2/M phase [1].

Apoptosis Assessment:

- **Staining:** Harvest cells and stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions.
- **Analysis:** Analyze by flow cytometry within 1 hour of staining.
- **Expected Results:** After 24-hour exposure to 100 nM **Batabulin sodium**, approximately 25-30% of cells typically show apoptotic characteristics. This increases to 50-80% after 48-hour exposure [1].



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Figure 1: Experimental workflow for *in vitro* assessment of **Batabulin sodium** effects on cultured cells.

In Vivo Application Protocols

Animal Model Dosing Protocol

Materials:

- **Batabulin sodium** powder
- Sterile saline or appropriate vehicle
- Male athymic nude mice (6-8 weeks old, 20-25 g)
- Injection equipment (syringes, needles)
- Animal scale for body weight measurement

Formulation Preparation:

- **Vehicle Selection:** Use sterile saline or alternative approved vehicles for in vivo studies.
- **Concentration:** Prepare at 4-5 mg/mL concentration to allow appropriate dosing volumes.
- **Solubilization:** Mix thoroughly using vortex mixer and confirm complete dissolution by visual inspection.
- **Stability:** Use formulations within 4 hours of preparation when stored at room temperature [1].

Dosing Regimen:

- **Dosage:** 40 mg/kg **Batabulin sodium** for CCRF-CEM xenograft models.
- **Administration Route:** Intraperitoneal injection.
- **Schedule:** Once per week on days 5, 12, and 19 post-tumor implantation.
- **Monitoring:** Regularly monitor tumor dimensions and animal body weight throughout the study period.
- **Endpoint Analysis:** Assess tumor growth inhibition and collect tissues for histopathological examination [1].

Efficacy Assessment in Xenograft Models

Tumor Measurement:

- **Caliper Measurements:** Measure tumor dimensions twice weekly using digital calipers.
- **Volume Calculation:** Calculate tumor volume using the formula: $V = (\text{length} \times \text{width}^2) / 2$.
- **Statistical Analysis:** Compare tumor growth curves between treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA).

Expected Outcomes: **Batabulin sodium** treatment at 40 mg/kg weekly typically demonstrates **significant impairment** of drug-sensitive CCRF-CEM tumor growth compared to vehicle-treated controls. The compound shows **moderate hematologic and gastrointestinal toxicity** in mouse models that should be carefully monitored during studies [1] [2].

Safety and Handling Procedures

Batabulin sodium requires careful handling due to its **potential health hazards** and **aquatic toxicity**. Adherence to safety protocols is essential for researcher protection and environmental safety.

Table 3: Safety Profile and Handling Guidelines

Hazard Category	Classification	Precautionary Measures	Emergency Procedures
Acute Oral Toxicity	Category 4 (H302)	Avoid eating, drinking, or smoking during handling	If swallowed: Call poison center; rinse mouth
Aquatic Toxicity	Category 1 (H410)	Prevent release to environment	Collect spillage; dispose according to regulations
General Handling	N/A	Use in well-ventilated areas; avoid dust formation	Eye contact: Flush with water; seek medical attention

Personal Protective Equipment (PPE)

Minimum Requirements:

- **Eye Protection:** Safety goggles with side-shields
- **Hand Protection:** Appropriate chemical-resistant gloves (e.g., nitrile)
- **Body Protection:** Laboratory coat or protective clothing
- **Respiratory Protection:** Suitable respirator when handling powder forms or when adequate ventilation cannot be ensured [3]

Spill and Disposal Procedures

Spill Management:

- **Containment:** Immediately contain the spill using appropriate absorbent materials.
- **Cleanup:** Absorb solutions with finely-powdered liquid-binding material (diatomite, universal binders).
- **Decontamination:** Decontaminate surfaces and equipment by scrubbing with alcohol.
- **Disposal:** Dispose of contaminated material as hazardous waste according to institutional and governmental regulations [3].

Waste Disposal:

- **Product Disposal:** Dispose of substance in accordance with prevailing country, federal, state, and local regulations.
- **Contaminated Packaging:** Conduct recycling or disposal in accordance with applicable regulations.
- **Documentation:** Maintain proper records of hazardous waste disposal as required by institutional policies [3].

Troubleshooting Guide

Table 4: Common Experimental Issues and Solutions

Problem	Potential Cause	Solution
Poor solubility in aqueous buffers	Low aqueous solubility of compound	Ensure initial dissolution in DMSO; do not exceed 5% DMSO in final solution
Reduced biological activity	Stock solution degradation due to improper storage	Prepare fresh aliquots; avoid repeated freeze-thaw cycles; store at -80°C
High background toxicity in cell assays	Excessive DMSO concentration	Ensure final DMSO concentration does not exceed 0.5% in cell culture media
Inconsistent in vivo results	Formulation instability	Prepare fresh dosing solutions immediately before administration
Precipitate formation in working solutions	Rapid dilution or temperature shock	Slowly add compound solution to warmed buffer with gentle mixing

Conclusion

Batabulin sodium represents a **valuable research tool** for investigating novel antitumor strategies targeting tubulin polymerization. The protocols outlined in this document provide **reproducible methods** for preparing and characterizing **Batabulin sodium** working solutions across various experimental applications. Attention to **solution stability**, appropriate handling procedures, and careful experimental design are critical for obtaining reliable and interpretable results. Researchers are encouraged to adapt these core protocols to their specific experimental needs while maintaining the fundamental principles of proper compound formulation and handling. The **unique mechanism of action** of **Batabulin sodium**, coupled with its demonstrated efficacy in preclinical models, continues to make it a compound of significant interest in cancer drug development research.

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References

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